molecular formula C8H12N2O B2401768 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone CAS No. 1377837-92-7

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

Cat. No.: B2401768
CAS No.: 1377837-92-7
M. Wt: 152.197
InChI Key: AHFYCVRCQZFVAN-UHFFFAOYSA-N
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Description

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a multi-methylated imidazole derivative of interest in scientific research and development. This compound features a ketone functional group adjacent to a tri-substituted imidazole ring, a structure that is commonly explored as a key synthetic intermediate or building block in medicinal chemistry. Its potential research applications include serving as a precursor for the synthesis of more complex heterocyclic compounds, particularly in the development of potential pharmaceutical candidates. Researchers may also investigate its utility in material science or as a ligand in catalytic systems. The specific mechanism of action for this compound is highly dependent on the final target molecule and research context. As a specialized chemical, it is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for use in diagnostics, therapeutics, or any other human or veterinary applications. Researchers should consult the specific analytical data (NMR, MS, HPLC) for this batch to confirm identity and purity for their experimental needs.

Properties

IUPAC Name

1-(1,2,5-trimethylimidazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFYCVRCQZFVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects
  • 1-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)ethanone (Compound 1, ): A pyrroloimidazole fused ring system with an ethanone group. This structure demonstrated cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.05 µM), suggesting that fused-ring imidazole derivatives may enhance bioactivity .
  • 2-(N-Substituted)-1-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanone Derivatives (): These compounds feature bulky aryl substituents (e.g., p-OCH₃, o-NO₂) on the imidazole ring. For example, compound 6a (MW = 459.54) showed antimicrobial activity, highlighting the role of electron-withdrawing/donating groups in modulating interactions with biological targets .
  • 1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone (): A hydroxyl-rich substituent at the 5-position (MW = 230.22) increases hydrophilicity, contrasting sharply with the trimethyl groups of the target compound .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight Melting Point (°C) LogP (Predicted) Key Substituents
1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone ~195 (estimated) Not reported ~1.8 (estimated) 1,2,5-Trimethyl
Compound 1 () Not reported Not reported ~0.5 Fused pyrroloimidazole
6a () 459.54 120–125 ~3.2 2,4,5-Triphenyl, p-OCH₃
95120-07-3 () 230.22 Not reported ~−1.5 5-Tetrahydroxybutyl
  • Lipophilicity : The trimethyl groups in the target compound likely increase LogP compared to hydroxylated analogs (e.g., ), enhancing membrane permeability.
  • Thermal Stability : Bulky aryl substituents () raise melting points (>100°C), whereas polar groups may lower them.
Cytotoxic and Antiproliferative Effects
  • Compound 1 (): Exhibits cytotoxicity against A549 cells (IC₅₀ = 23.05 µM), suggesting that ethanone-linked imidazole derivatives may target cancer cell pathways .
  • Triphenylimidazole Derivatives (): Antimicrobial activity against bacterial and fungal strains, with substituents like o-NO₂ (compound 6c) enhancing potency through electrophilic interactions .

Biological Activity

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and antifungal properties, potential therapeutic applications, and mechanisms of action.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 1-(1,2,5-trimethylimidazol-4-yl)ethanone
  • Molecular Formula: C8H12N2O
  • CAS Number: 1377837-92-7

The compound features an imidazole ring with three methyl substitutions and an ethanone group, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The following table summarizes key findings from recent studies:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth.
  • Disruption of Membrane Integrity: It is hypothesized that the compound can integrate into microbial membranes, leading to increased permeability and cell lysis.

Case Studies

Several studies have explored the therapeutic potential of this compound in various biological contexts:

  • Antifungal Activity in Clinical Isolates:
    A study conducted on clinical isolates of Candida spp. showed that the compound effectively inhibited fungal growth at concentrations lower than traditional antifungal agents. This suggests a promising alternative for treating fungal infections resistant to current therapies.
  • Synergistic Effects with Antibiotics:
    Research has indicated that when combined with certain antibiotics, this compound enhances their efficacy against multi-drug resistant bacteria. This synergy could provide a novel approach to overcoming resistance mechanisms.

Future Directions

The ongoing research into the biological activity of this compound highlights its potential as a therapeutic agent. Future studies should focus on:

  • In Vivo Efficacy: Evaluating the compound's effectiveness in animal models to assess its therapeutic potential.
  • Mechanistic Studies: Further elucidating the exact molecular targets and pathways affected by the compound.
  • Formulation Development: Exploring different delivery methods to enhance bioavailability and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone in academic laboratories?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, substituted imidazole derivatives can be synthesized by reacting chloroacetyl chloride with the imidazole precursor in acetone under basic conditions (e.g., anhydrous K₂CO₃). The reaction mixture is stirred for 5–6 hours at controlled temperatures, followed by purification via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate) . For derivatives with multiple methyl groups, tert-butyllithium-mediated coupling at low temperatures (−78°C) in THF with acyl chlorides may be employed .
Key ParametersExample ConditionsYield Range
SolventAcetone, THF25–80%
BaseK₂CO₃, NaH
Temperature0°C to reflux
PurificationColumn chromatography, recrystallization

Q. How can X-ray crystallography and computational tools validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for graphical representation) is standard. Data collection involves mounting a crystal on a diffractometer, followed by structure solution via direct methods. For accuracy, high-resolution data (≤ 0.8 Å) and low R-factors (≤ 5%) are prioritized. Computational validation via DFT calculations (e.g., Gaussian09) can optimize geometry and compare bond lengths/angles with crystallographic data .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and imidazole protons (δ 7.0–7.5 ppm).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and imidazole ring vibrations (1600–1500 cm⁻¹).
  • Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 138.17 for C₇H₁₀N₂O) .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound and its derivatives?

  • Methodological Answer :

  • Anti-inflammatory Testing : Use carrageenan-induced rat paw edema models. Administer the compound orally (100 mg/kg), measure edema volume via plethysmometry at 1–3 hours post-administration, and calculate inhibition:
    Inhibition (%)=[1VtreatedVcontrol]×100\text{Inhibition (\%)} = \left[1 - \frac{V_{\text{treated}}}{V_{\text{control}}}\right] \times 100
    .
    • Antimicrobial Assays : Disk diffusion against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive). Compare zone-of-inhibition diameters with standards (e.g., ciprofloxacin) .

Q. How should contradictory data in biological activity studies be analyzed?

  • Methodological Answer : Contradictions may arise from substituent effects or assay variability. For example, electron-withdrawing groups (e.g., –NO₂) may enhance antimicrobial activity but reduce solubility. Statistical tools (ANOVA, t-tests) and meta-analysis of IC₅₀ values across studies can identify trends. Purity checks (HPLC ≥95%) and controlled reaction conditions (e.g., inert atmosphere) minimize variability .

Q. What strategies optimize synthetic routes for structure-activity relationship (SAR) studies?

  • Methodological Answer :
    • Parallel Synthesis : Vary substituents at positions 1, 2, and 5 using combinatorial libraries.
    • Catalytic Optimization : Screen Pd/C or CuI for cross-coupling efficiency.
    • Yield Improvement : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reactions .
DerivativeR GroupActivity (IC₅₀, μM)
A–CH₃12.4
B–OCH₃8.9
C–NO₂5.2

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